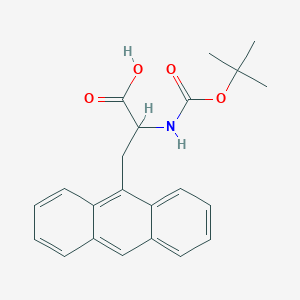
丙草胺 OA
描述
Alachlor oxanilic acid, commonly referred to as alachlor OXA, is a metabolite of the herbicide alachlor. Alachlor is a chloroacetanilide herbicide widely used to control broadleaf weeds and annual grasses in crops such as corn, soybeans, and sorghum . Alachlor OXA is formed through the degradation of alachlor and is characterized by its oxoacetic acid structure substituted by a (2,6-diethylphenyl) (methoxymethyl)amino group at position 2 .
科学研究应用
Alachlor OXA has several scientific research applications, including:
Environmental Studies: It is used to study the environmental fate and degradation of herbicides.
Analytical Chemistry: Alachlor OXA is used as a reference compound in analytical methods to detect and quantify herbicide residues in various samples.
作用机制
Target of Action
Alachlor OA, also known as Alachlor OXA, is a metabolite of alachlor . Alachlor is a preemergence herbicide used for the control of annual grasses and many broad-leaved weeds in crops such as corn and other crops . The primary targets of Alachlor OA are these unwanted grasses and weeds.
Mode of Action
It is known that alachlor, the parent compound, works by inhibiting elongase and geranylgeranyl pyrophosphate (ggpp) cyclisation enzymes, which are part of the gibberellin pathway . This inhibition interferes with a plant’s ability to produce protein and disrupts root growth .
Biochemical Pathways
The biochemical pathways affected by Alachlor OA involve the inhibition of fatty acid and lipid biosynthesis, as well as gibberellin synthesis . The degradation of Alachlor OA results in the formation of different types of metabolites following different metabolic pathways .
Pharmacokinetics
It is known that alachlor, the parent compound, is moderately persistent in the environment, with a half-life of over 70 days in soil and 808 to 1518 days in water .
Result of Action
The result of Alachlor OA’s action is the control of unwanted grasses and weeds in agricultural fields. It’s worth noting that alachlor has been found to have harmful impacts on different biotic components of the environment, including plants, animals, and human beings .
Action Environment
The action of Alachlor OA is influenced by various environmental factors. For instance, Alachlor has a relatively low sorption and persistence in the soil and aqueous media because it is easily degraded by different physicochemical processes as well as by different microbial strains existing in the soil . Furthermore, it has been observed that Alachlor has relatively higher sorption values in soils with higher organic matter content and lower pH values .
生化分析
Biochemical Properties
Alachlor OXA interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with OXA-48-type β-lactamases, which are enzymes encountered in bacterial infections caused by carbapenem-resistant Enterobacterales . These enzymes are of high clinical significance due to the importance of carbapenems in the treatment of health care-associated infections by Gram-negative bacteria .
Cellular Effects
Alachlor OXA has been found to have significant effects on various types of cells and cellular processes. For example, it may cause oxidative damage to proteins, lipids, and DNA through the involvement of reactive oxygen species (ROS) both in non-target organisms and weed cells . It has also been found that alachlor inhibits the growth of various plants .
Molecular Mechanism
The molecular mechanism of action of alachlor OXA involves elongase inhibition, and inhibition of geranylgeranyl pyrophosphate (GGPP) cyclisation enzymes, part of the gibberellin pathway . This mechanism allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In soil, alachlor OXA is transformed to its metabolites primarily by biodegradation . The half-life of alachlor disappearance from soil is about 15 days . The degradation results into the formation of different types of metabolites following different metabolic pathways .
Dosage Effects in Animal Models
The effects of alachlor OXA vary with different dosages in animal models . For example, the 90-day dietary study yielded No Observed Adverse Effect Levels (NOAELs) of 225 mg/kg-day .
Metabolic Pathways
Alachlor OXA is involved in various metabolic pathways. It is easily degraded by different physicochemical processes as well as by different microbial strains existing in the soil . The degradation results in the formation of different types of metabolites following different metabolic pathways .
Transport and Distribution
It is known that plants use xylem and phloem to efficiently transport nutrients, even against gravity . It is plausible that similar mechanisms could be involved in the transport and distribution of alachlor OXA.
Subcellular Localization
Understanding the subcellular localization of a compound can provide insights into its activity or function
准备方法
The synthesis of alachlor OXA involves the degradation of alachlor through various physicochemical and microbial processes. One common method is the microbial degradation of alachlor in soil and aqueous media, which results in the formation of alachlor OXA and other metabolites
化学反应分析
Alachlor OXA undergoes several types of chemical reactions, including:
Oxidation: Alachlor OXA can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert alachlor OXA into different derivatives.
Substitution: Alachlor OXA can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Alachlor OXA is similar to other degradation products of chloroacetanilide herbicides, such as metolachlor oxanilic acid (metolachlor OXA) and acetochlor oxanilic acid (acetochlor OXA). These compounds share similar chemical structures and degradation pathways. alachlor OXA is unique in its specific substitution pattern and the conditions under which it is formed .
Similar compounds include:
- Metolachlor oxanilic acid
- Acetochlor oxanilic acid
- Ethanesulfonic acid derivatives
These compounds are also studied for their environmental impact and degradation behavior .
属性
IUPAC Name |
2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-10-7-6-8-11(5-2)12(10)15(9-19-3)13(16)14(17)18/h6-8H,4-5,9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCYOELBTPOBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037486 | |
| Record name | 2-[(2,6-Diethylphenyl)(methoxymethyl)amino]-2-oxoacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171262-17-2 | |
| Record name | Alachlor OA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171262-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,6-Diethylphenyl)(methoxymethyl)amino]-2-oxoacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is alachlor OXA monitored in groundwater, and how is it analyzed?
A1: Alachlor OXA is a degradation product of the herbicide alachlor. Because alachlor can leach into groundwater, understanding the presence and fate of its degradation products, like alachlor OXA, is crucial for assessing potential environmental impacts [, ]. The research describes the use of high-performance liquid chromatography/mass spectrometry (HPLC/MS) as a highly sensitive and accurate method for quantifying alachlor OXA in water samples [].
Q2: How frequently is alachlor OXA detected in groundwater, and are there geographical trends?
A2: The Acetochlor Registration Partnership (ARP) conducted a large-scale, multi-year study across seven Midwestern states to monitor alachlor and related compounds in groundwater []. Their findings indicated that alachlor OXA was detected less frequently than its parent compound and other degradates like ESA. The occurrence of alachlor OXA was not solely dependent on soil type but was influenced by a complex interplay of factors, including local topography, drainage patterns, irrigation practices, and well depth [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


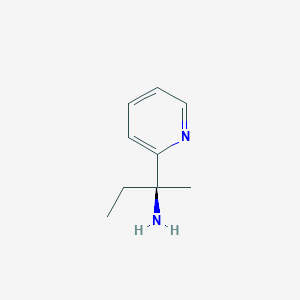
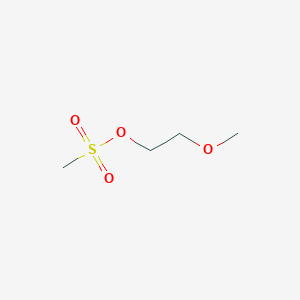
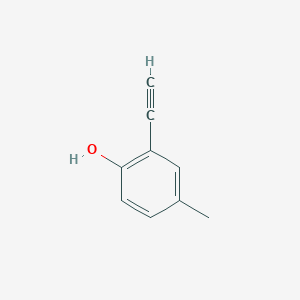
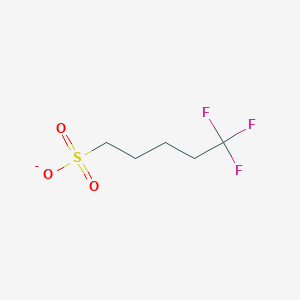
![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)
![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)





